molecular formula C12H14N2 B14122310 N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline

Cat. No.: B14122310
M. Wt: 186.25 g/mol
InChI Key: JRVJUKTUQMOQCA-UHFFFAOYSA-N
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Description

Chemical Structure: N,N-Dimethyl-4-(1H-pyrrol-2-yl)aniline (CAS: Not explicitly provided in evidence) is an aniline derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position of the benzene ring and a 1H-pyrrol-2-yl substituent. The pyrrole moiety is attached via its β-carbon (2-position), distinguishing it from isomers such as N,N-dimethyl-4-(1H-pyrrol-1-yl)aniline (CAS: 5044-40-6), where the pyrrole connects via its nitrogen .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline

InChI

InChI=1S/C12H14N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,1-2H3

InChI Key

JRVJUKTUQMOQCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boron reagent . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline (CAS: 5044-40-6): The pyrrole is attached via its nitrogen (1-position), creating a distinct electronic profile. This compound is marketed for synthetic applications, with storage at room temperature and non-hazardous transport .
  • N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow, CAS: 60-11-7) :
    Features an azo (-N=N-) group instead of pyrrole. The azo group is strongly electron-withdrawing, contrasting with the electron-rich pyrrole. Methyl Yellow is a classic dye, whereas the target compound’s fluorescence properties (if any) remain unexplored in the evidence .

Table 1: Substituent Effects on Electronic Properties

Compound Substituent Electronic Nature Key Applications
Target Compound 1H-pyrrol-2-yl Electron-rich Coordination chemistry
N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline 1H-pyrrol-1-yl Moderate conjugation Synthetic intermediates
Methyl Yellow Phenylazo Electron-withdrawing Dyes

Fluorescence and Optical Properties

  • N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) :
    Exhibits a fluorescence quantum yield of 0.068, attributed to extended π-conjugation from the pyrimidoindazolyl group . The target compound’s pyrrole substituent may offer similar or reduced fluorescence due to less rigid conjugation.

  • Triazole and Quinoxaline Derivatives: N,N-Dimethyl-4-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)aniline (14d) has a molecular mass of 316.36 g/mol and is used in click chemistry. Its triazole-quinoxaline system likely enhances stability and optoelectronic performance compared to pyrrole-based analogs .

Table 2: Fluorescence and Structural Features

Compound Substituent ΦF (Quantum Yield) Key Structural Feature
Target Compound 1H-pyrrol-2-yl Not reported β-linked pyrrole
Pyrimidoindazolyl derivative (4e) Pyrimido[1,2-b]indazolyl 0.068 Rigid π-system
Triazole-quinoxaline (14d) Triazolyl-quinoxaline Not reported Heterocyclic conjugation

Coordination Chemistry and Metal Interactions

  • Nickel Complex (NN1)Ni(L5) :
    The ligand (NN1)H (N,N-dimethyl-4-[1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]aniline) forms chelates with Ni(II), demonstrating the utility of pyrrole-derived ligands in stabilizing metal centers. Bond lengths of 2.19–2.21 Å indicate strong Ni-S interactions .

  • Pyridyl and Pyrimidinyl Analogs: Compounds like 4-Chloro-N-(2-pyridyl)aniline form hydrogen-bonded dimers, whereas pyrimidine-containing analogs (e.g., 4-Nitrobenzoic acid–N-(pyrimidin-2-yl)-aniline) exhibit planar structures suitable for π-stacking . The target compound’s pyrrole may offer superior π-donor capabilities in metal coordination compared to pyridyl groups.

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